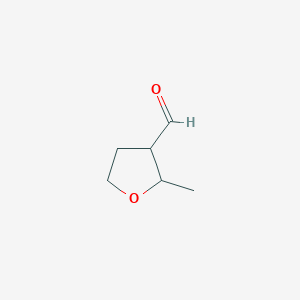

2-Methyloxolane-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-6(4-7)2-3-8-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPDDLMXKIDIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376757 | |

| Record name | 2-methyloxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153448-58-9 | |

| Record name | 2-methyloxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Methyloxolane 3 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde functional group in 2-Methyloxolane-3-carbaldehyde is a site of rich chemical reactivity, susceptible to oxidation, reduction, nucleophilic addition, and condensation reactions. The proximity of the chiral center at C2, bearing a methyl group, often imparts a degree of diastereoselectivity in these transformations.

Oxidation Reactions and Stereochemical Implications

The oxidation of the aldehyde moiety in 2-Methyloxolane-3-carbaldehyde to a carboxylic acid can be achieved using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) as used in the Tollens' test.

The reaction proceeds via the formation of a hydrate intermediate upon addition of water to the aldehyde. The oxidizing agent then removes the aldehydic proton from this hydrate. The presence of the 2-methyl group does not typically interfere with the reaction mechanism itself, but the resulting product, 2-Methyloxolane-3-carboxylic acid, retains the stereochemistry of the starting material. If the starting aldehyde is enantiomerically pure, the corresponding carboxylic acid will also be obtained in high enantiomeric purity.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, 0 °C to r.t. | 2-Methyloxolane-3-carboxylic acid |

| Chromic Acid (Jones Reagent) | Acetone, 0 °C | 2-Methyloxolane-3-carboxylic acid |

| Silver Oxide (Tollens' Reagent) | Aqueous ammonia | 2-Methyloxolane-3-carboxylic acid |

This is an interactive data table. The data presented is based on typical oxidation reactions of aldehydes.

Reduction Reactions and Diastereomeric Product Distributions

The reduction of the aldehyde group in 2-Methyloxolane-3-carbaldehyde yields the corresponding primary alcohol, (2-Methyloxolan-3-yl)methanol. This can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The stereochemical outcome of this reduction is of particular interest. The attack of the hydride nucleophile on the carbonyl carbon can occur from two different faces, leading to the formation of a new stereocenter. The diastereomeric ratio of the resulting alcohol products is influenced by the steric hindrance imposed by the adjacent 2-methyl group and the oxolane ring. According to Cram's rule of asymmetric induction, the nucleophile will preferentially attack from the less hindered face, which would predict a major and a minor diastereomer. The exact distribution is dependent on the specific reducing agent and reaction conditions.

| Reducing Agent | Typical Conditions | Major Diastereomer | Minor Diastereomer |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | (2R,3S)- (or (2S,3R)-) | (2R,3R)- (or (2S,3S)-) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, 0 °C | (2R,3S)- (or (2S,3R)-) | (2R,3R)- (or (2S,3S)-) |

This is an interactive data table. The diastereomeric outcomes are predicted based on principles of asymmetric induction and may vary with specific experimental conditions.

Nucleophilic Addition Reactions at the Carbaldehyde Center

The electrophilic carbon of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.orgyoutube.com These reactions proceed through a tetrahedral intermediate and result in the formation of a new carbon-nucleophile bond. masterorganicchemistry.comlibretexts.orgyoutube.com Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ion (in the formation of cyanohydrins), and enolates.

The stereoselectivity of these additions is again influenced by the chiral center at C2. The approach of the nucleophile is directed by the steric and electronic properties of the substituents on the oxolane ring, leading to a preferential formation of one diastereomer over the other.

| Nucleophile | Reagent | Product Type |

| Alkyl/Aryl | Grignard Reagent (R-MgX) | Secondary alcohol |

| Alkyl/Aryl | Organolithium (R-Li) | Secondary alcohol |

| Cyanide | HCN / KCN | Cyanohydrin |

| Enolate | Aldol Reaction | β-Hydroxy aldehyde/ketone |

This is an interactive data table. The products are formed as a mixture of diastereomers with one being favored.

Condensation and Cycloaddition Reactions Involving the Aldehyde

2-Methyloxolane-3-carbaldehyde can participate in condensation reactions with compounds containing active methylene groups, such as malonic esters and nitromethane, in what is known as the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction is typically catalyzed by a weak base and leads to the formation of an α,β-unsaturated product after dehydration. sigmaaldrich.comwikipedia.org

The aldehyde can also act as a dienophile in Diels-Alder reactions, particularly when activated by a Lewis acid. nih.gov The facial selectivity of the cycloaddition would be influenced by the stereochemistry of the oxolane ring. Furthermore, [3+2] cycloaddition reactions with nitrile oxides or azomethine ylides are also possible, leading to the formation of five-membered heterocyclic rings. mdpi.com

Chemical Reactivity of the Oxolane Ring System

The oxolane ring is a relatively stable cyclic ether. However, under certain conditions, it can undergo ring-opening reactions. The presence of the methyl and formyl substituents can influence the regioselectivity of this ring cleavage.

Ring-Opening Reactions and Mechanistic Pathways

The ring-opening of tetrahydrofurans is typically promoted by strong acids or Lewis acids. researchgate.netmdpi.com The reaction is initiated by the protonation or coordination of the ring oxygen, which activates the C-O bonds towards nucleophilic attack. researchgate.netmdpi.com In the case of 2-Methyloxolane-3-carbaldehyde, the nucleophile can attack either C2 or C5.

The regioselectivity of the attack is governed by both steric and electronic factors. The presence of the methyl group at C2 may sterically hinder attack at this position. Conversely, the electron-withdrawing nature of the aldehyde group at C3 could influence the stability of a potential carbocationic intermediate, should the reaction proceed through an SN1-like mechanism. Under acidic conditions, the reaction with a nucleophile (e.g., a halide ion from a hydrohalic acid) would lead to the formation of a substituted halo-alcohol.

Base-catalyzed ring-opening of tetrahydrofurans is less common and requires very strong bases. The acidity of the protons on the carbons adjacent to the oxygen is generally low, making deprotonation difficult.

| Condition | Reagent Example | Potential Products |

| Acidic | HBr | 4-Bromo-3-(hydroxymethyl)-pentan-1-ol |

| Lewis Acidic | AlCl₃ | Complex mixture of ring-opened products |

This is an interactive data table. The products listed are potential outcomes and the exact structures would depend on the specific reaction conditions and the regioselectivity of the ring-opening.

Ring-Expansion and Ring-Contraction Transformations

The inherent strain in the five-membered ring of 2-methyloxolane-3-carbaldehyde, while less than that of smaller cyclic ethers like oxetanes, still influences its reactivity. Both ring-expansion and ring-contraction reactions, though not extensively reported for this specific molecule, can be postulated based on the reactivity of related tetrahydrofuran (B95107) derivatives.

Ring-Expansion Reactions:

Ring expansion of the tetrahydrofuran ring in 2-methyloxolane-3-carbaldehyde would lead to the formation of a six-membered tetrahydropyran ring. Such transformations are often driven by the relief of ring strain and the formation of a more stable larger ring. One potential pathway for ring expansion involves the reaction with diazo compounds. For instance, the reaction of oxetanes with α-diazoesters, often catalyzed by copper, has been shown to proceed via an oxonium ylide intermediate, which then rearranges to afford the ring-expanded tetrahydrofuran product. A similar mechanism could be envisioned for 2-methyloxolane-3-carbaldehyde, where the initial attack of a carbene, generated from a diazo compound, on the ring oxygen would lead to a zwitterionic intermediate that subsequently rearranges.

Another approach involves photochemical methods. Photochemical carbene transfer has been demonstrated as a viable method for the ring expansion of oxetanes to tetrahydrofurans. rsc.orgresearchgate.net This process, conducted under metal-free conditions, allows for the diastereoselective synthesis of tetrahydrofuran derivatives. nih.gov Applying this to 2-methyloxolane-3-carbaldehyde could provide a pathway to substituted tetrahydropyrans.

Ring-Contraction Reactions:

Ring-contraction of the tetrahydrofuran ring is a less common transformation. However, nitrite-catalyzed ring contraction of substituted tetrahydropyrans to yield 2-acyltetrahydrofurans has been reported. organic-chemistry.org This reaction proceeds through a dehydrogenative dual functionalization under aerobic conditions. While this applies to a larger ring contracting, it suggests that under specific oxidative conditions, rearrangement of the 2-methyloxolane ring system could be induced, potentially leading to smaller, functionalized oxetane or cyclobutane derivatives, although this remains a speculative pathway for 2-methyloxolane-3-carbaldehyde.

Cascade and Tandem Reaction Sequences Incorporating 2-Methyloxolane-3-carbaldehyde

The bifunctional nature of 2-methyloxolane-3-carbaldehyde, possessing both a cyclic ether and an aldehyde group, makes it an interesting candidate for cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules.

One potential cascade reaction could be initiated by a nucleophilic attack on the aldehyde functionality. For example, a Michael addition of a nucleophile to an α,β-unsaturated system, generated in situ from the aldehyde, could be followed by an intramolecular cyclization involving the ether oxygen or another part of the molecule. A base-mediated cascade reaction between malonate esters and acrolein has been shown to produce complex polycyclic systems through a series of Michael additions and aldol condensations. nih.gov A similar strategy could be envisioned for derivatives of 2-methyloxolane-3-carbaldehyde.

Tandem reactions involving the formation of the tetrahydrofuran ring followed by further functionalization are well-documented for related structures. For instance, a tandem demethoxycarbonylation-Michael addition reaction has been used to synthesize highly functionalized tetrahydrofurans. acs.org Another example is the tandem 2-oxonia rsc.orgrsc.org-sigmatropic rearrangement/cyclization catalyzed by In(OTf)₃ to form tetrahydrofuran rings from homoallylic alcohols. acs.org While these are methods for forming the ring, the principles could be adapted to use 2-methyloxolane-3-carbaldehyde as a building block in a subsequent tandem transformation.

Furthermore, a three-step strategy for the functionalization of 2,5-dimethylfuran, involving ring opening, aldol condensation, and then hydrogenation-cyclization, demonstrates how the furan core can be manipulated in a sequence to generate substituted tetrahydrofurans. rsc.org This suggests that the tetrahydrofuran ring in 2-methyloxolane-3-carbaldehyde could potentially be opened and then re-closed in a cascade sequence to introduce additional functionality.

Radical and Pericyclic Reactions of 2-Methyloxolane-3-carbaldehyde

Radical Reactions:

The tetrahydrofuran moiety is known to participate in radical reactions. The α-hydrogens adjacent to the ether oxygen are susceptible to abstraction by radical initiators, forming a stabilized radical. The presence of a methyl group at the C2 position in 2-methyloxolane-3-carbaldehyde would likely influence the site of radical formation. The tertiary hydrogen at C2 would be a primary target for abstraction.

The resulting THF radical can then participate in various reactions. For instance, the addition of a THF radical to aldehydes has been reported. acs.org This reaction can be chemoselective, with the choice of radical initiator influencing whether the THF radical adds to an aldehyde or an imine. acs.org In the context of 2-methyloxolane-3-carbaldehyde, this presents the possibility of intermolecular radical additions to other aldehydes or intramolecular reactions.

Furthermore, radical cyclization reactions are a powerful tool for the synthesis of tetrahydrofuran rings. nih.gov While these are typically formation reactions, they highlight the compatibility of the tetrahydrofuran scaffold with radical intermediates. A reaction promoted by lead tetraacetate with an alcohol can lead to a substituted tetrahydrofuran through a mechanism involving an oxygen radical and a single electron transfer process. libretexts.org

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduox.ac.ukadichemistry.comlibretexts.org The saturated nature of the 2-methyloxolane ring itself does not lend it to direct participation in pericyclic reactions in the same way that conjugated systems do. However, the aldehyde functionality can be converted into a dienophile or a diene, which can then undergo cycloaddition reactions.

For example, the aldehyde could be transformed into an α,β-unsaturated aldehyde, which could then act as a dienophile in a Diels-Alder reaction. Alternatively, conversion of the aldehyde to a conjugated diene system would allow it to participate as the diene component. These transformations would append a new ring system to the existing 2-methyloxolane core.

While direct involvement of the tetrahydrofuran ring in a pericyclic reaction is unlikely, its stereochemistry can influence the stereochemical outcome of a pericyclic reaction occurring on a side chain attached to the ring. The bulky tetrahydrofuran ring can direct the approach of the other reactant, leading to a high degree of stereoselectivity.

Derivatization and Analog Development of 2 Methyloxolane 3 Carbaldehyde

Synthesis of Substituted 2-Methyloxolane-3-carbaldehyde Derivatives

There is currently no available scientific literature detailing the synthesis of substituted derivatives of 2-Methyloxolane-3-carbaldehyde. Standard synthetic methodologies for the modification of aldehydes and oxolane rings could theoretically be applied, but no specific examples or research studies have been published concerning this particular molecule.

Formation of Condensed Ring Systems Bearing the 2-Methyloxolane Moiety

Information regarding the formation of condensed ring systems that incorporate the 2-methyloxolane moiety originating from 2-Methyloxolane-3-carbaldehyde is not present in the current body of scientific literature. While the aldehyde functional group offers a potential handle for cyclization reactions, no studies have been found that demonstrate this for this specific compound.

Design and Synthesis of Functionally Modified Analogs for Specific Chemical Purposes

The design and synthesis of functionally modified analogs of 2-Methyloxolane-3-carbaldehyde for any specific chemical purpose have not been reported in published research. The potential for creating analogs with tailored properties exists, but this area of its chemistry remains to be investigated.

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives

Consistent with the lack of synthesized derivatives, there are no available investigations into the structure-reactivity or structure-property relationships of compounds derived from 2-Methyloxolane-3-carbaldehyde. Such studies would be contingent on the successful synthesis and characterization of a library of its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within the 2-Methyloxolane-3-carbaldehyde molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons on the oxolane ring, and the methyl group protons. Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbon, the carbons of the heterocyclic ring, and the methyl carbon.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between these nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between the proton at C3 and the adjacent protons at C2 and C4, as well as the coupling between the proton at C2 and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons, which is vital for stereochemical assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 2-Methyloxolane-3-carbaldehyde

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CHO | ~9.7 | ~202 | C3, C(CHO) |

| C2 | ~4.0 | ~78 | CH₃, C3, C5 |

| C3 | ~3.0 | ~55 | CHO, C2, C4 |

| C4 | ~2.0, ~1.8 | ~28 | C3, C5 |

| C5 | ~3.9, ~3.7 | ~68 | C2, C4 |

| CH₃ | ~1.2 | ~15 | C2, C3 |

The oxolane ring in 2-Methyloxolane-3-carbaldehyde has two stereocenters at C2 and C3. This results in the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) can be determined using NMR parameters.

The magnitude of the coupling constant (³J) between the protons at C2 and C3, obtained from the ¹H NMR spectrum, can provide information about their dihedral angle, which is related to their relative orientation. Additionally, NOESY experiments can reveal through-space interactions. For a cis isomer, a NOE would be expected between the proton at C2 and the proton at C3. For a trans isomer, a NOE might be observed between the methyl protons at C2 and the proton at C3, depending on the preferred conformation of the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 2-Methyloxolane-3-carbaldehyde, the expected exact mass for the molecular formula C₆H₁₀O₂ is 114.0681 Da. nih.gov Confirmation of this mass by HRMS would verify the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the molecule's structure. For cyclic ethers, fragmentation often involves ring opening and subsequent cleavages. nih.govnsf.gov

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of 2-Methyloxolane-3-carbaldehyde

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 113 | [M-H]⁺ | Loss of a hydrogen radical |

| 99 | [M-CH₃]⁺ | Loss of a methyl radical |

| 85 | [M-CHO]⁺ | Loss of the formyl radical |

| 71 | [C₄H₇O]⁺ | Ring opening followed by cleavage |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Acylium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govamecj.com The resulting spectra serve as a unique "fingerprint" for the compound.

The IR spectrum of 2-Methyloxolane-3-carbaldehyde is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group. Other key bands would include C-H stretching vibrations for the alkyl and aldehyde groups, and C-O-C stretching for the ether linkage in the oxolane ring.

Raman spectroscopy would also detect these vibrations, but with different intensities. For example, the C=O stretch would be visible in both, while the C-O-C stretch might be more prominent in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Methyloxolane-3-carbaldehyde

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aldehyde) | ~2820, ~2720 | ~2820, ~2720 |

| C-H stretch (alkyl) | 2980-2850 | 2980-2850 |

| C=O stretch (aldehyde) | ~1725 (strong) | ~1725 (moderate) |

| C-O-C stretch (ether) | ~1100 (strong) | ~1100 (weak) |

Conformational analysis of the five-membered oxolane ring can be complex due to its flexibility (pseudorotation). Subtle changes in the vibrational spectra upon changes in temperature or solvent can provide insights into the conformational equilibrium of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For 2-Methyloxolane-3-carbaldehyde, the primary chromophore is the carbaldehyde group (-CHO). This group typically exhibits two characteristic electronic transitions:

n → π* transition: This is a lower energy (longer wavelength) transition involving the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital. These transitions are typically weak, with low molar absorptivity values.

π → π* transition: This is a higher energy (shorter wavelength) transition that involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally much stronger than n → π* transitions.

While specific experimental UV-Vis data for 2-Methyloxolane-3-carbaldehyde is not readily found, data from similar aliphatic aldehydes can provide an estimate of the expected absorption maxima.

Table 1: Expected UV-Vis Absorption Data for 2-Methyloxolane-3-carbaldehyde in a Non-polar Solvent (Illustrative)

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |

| n → π | ~290 | ~15 | Carbaldehyde (C=O) |

| π → π | ~185 | ~10,000 | Carbaldehyde (C=O) |

Note: The exact λmax and ε values are sensitive to the solvent used. Polar solvents can cause a blue shift (hypsochromic shift) in the n → π* transition.

2-Methyloxolane-3-carbaldehyde is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate this chirality. wikipedia.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An ECD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting positive or negative peaks are known as Cotton effects and are characteristic of the molecule's absolute configuration. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.in An ORD curve plots the specific rotation [α] against wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also directly related to the stereochemistry of the molecule. libretexts.org

For 2-Methyloxolane-3-carbaldehyde, the Cotton effects in both ECD and ORD spectra would be dominated by the electronic transitions of the carbaldehyde chromophore. The sign and magnitude of these Cotton effects are determined by the spatial arrangement of the methyl and carbaldehyde groups relative to the oxolane ring. While experimental ECD and ORD spectra for this specific compound are not available, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to predict these spectra for a given enantiomer. nih.govwur.nl By comparing the calculated spectrum with an experimental one, the absolute configuration of the synthesized compound can be determined.

Table 2: Illustrative ECD and ORD Data for a Chiral Aldehyde (e.g., (R)-enantiomer)

| Technique | Wavelength Range (nm) | Expected Observation | Information Obtained |

| ECD | 200 - 400 | Positive or negative Cotton effect around the n → π* transition (~290 nm). | Determination of absolute configuration at the chiral centers. |

| ORD | 200 - 700 | A complex curve with a peak and a trough (a Cotton effect) centered around the λmax of the chromophore. | Confirmation of absolute configuration and analysis of conformational equilibria. |

Note: The sign of the Cotton effect (+ or -) would be opposite for the (S)-enantiomer, resulting in a mirror-image spectrum.

X-ray Crystallography for Solid-State Structural Determination

For 2-Methyloxolane-3-carbaldehyde, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity of the atoms and the relative stereochemistry of the substituents on the oxolane ring. Furthermore, it would reveal the preferred conformation of the five-membered ring (which typically adopts an envelope or twist conformation) and the orientation of the methyl and carbaldehyde groups.

The crystallographic data would also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. Although a crystal structure for 2-Methyloxolane-3-carbaldehyde is not publicly available, the table below provides typical bond lengths and angles for a substituted tetrahydrofuran (B95107) ring, which would be expected in its structure.

Table 3: Typical Structural Parameters for a Substituted Oxolane Ring from X-ray Crystallography (Illustrative)

| Parameter | Atom(s) Involved | Typical Value |

| Bond Length | C-O | 1.43 Å |

| C-C | 1.53 Å | |

| Bond Angle | C-O-C | 109° |

| O-C-C | 105° | |

| C-C-C | 104° |

Note: These values are generalized and the actual experimental values for 2-Methyloxolane-3-carbaldehyde could vary depending on the specific conformation and intermolecular interactions in the crystal.

Computational Chemistry and Theoretical Investigations of 2 Methyloxolane 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and various other physicochemical characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure and properties of molecules. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory but are more computationally intensive.

A thorough search of scientific literature did not yield any studies that have applied DFT or ab initio methods to specifically calculate the electronic structure and molecular properties of 2-Methyloxolane-3-carbaldehyde.

Conformational Landscapes and Energetic Profiles

The flexibility of the oxolane ring and the rotational freedom of the carbaldehyde group suggest that 2-Methyloxolane-3-carbaldehyde can exist in multiple conformations. Computational methods are essential for mapping the potential energy surface to identify stable conformers and the transition states that connect them.

No published research detailing the conformational landscapes or energetic profiles of 2-Methyloxolane-3-carbaldehyde could be located. Such a study would typically involve systematic scans of dihedral angles to identify all low-energy conformers and provide their relative stabilities.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are used for NMR chemical shift predictions, while calculations of vibrational frequencies can reproduce experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra.

There is no available literature presenting the predicted or interpreted spectroscopic parameters for 2-Methyloxolane-3-carbaldehyde based on computational models.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and the factors that control reactivity.

Transition State Analysis and Reaction Pathways

By mapping the potential energy surface, computational methods can identify the lowest energy pathways for chemical reactions. This involves locating transition state structures, which are first-order saddle points on the potential energy surface, and connecting them to the corresponding reactants and products through intrinsic reaction coordinate (IRC) calculations.

No computational studies on the transition state analysis or reaction pathways for any reaction involving 2-Methyloxolane-3-carbaldehyde have been found in the public domain.

Calculation of Kinetic and Thermodynamic Parameters

From the computed electronic energies and vibrational frequencies, it is possible to calculate important kinetic and thermodynamic parameters such as activation energies, reaction enthalpies, and Gibbs free energies. These parameters provide a quantitative understanding of reaction feasibility and rates.

A search for computationally derived kinetic and thermodynamic parameters for reactions of 2-Methyloxolane-3-carbaldehyde yielded no results.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of individual atoms based on a given force field, providing detailed insight into conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Dynamics:

An MD simulation of 2-Methyloxolane-3-carbaldehyde would involve:

Force Field Parameterization: A suitable force field (e.g., GROMOS, AMBER, CHARMM) would be selected, and parameters for the specific atom types, bonds, angles, and dihedrals in the molecule would be defined. This step is critical for accuracy.

System Setup: A simulation box would be created containing one or more molecules of 2-Methyloxolane-3-carbaldehyde.

Simulation: The simulation would be run for a duration sufficient to observe relevant conformational transitions, typically on the nanosecond to microsecond timescale.

The resulting trajectory would allow for the analysis of the ring's pseudorotation and the rotational dynamics of the aldehyde group, identifying the most stable, low-energy conformations and the energy barriers between them.

Solvent Effects:

The interaction of a solute with its solvent can profoundly affect its conformation and reactivity. MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules in the simulation box. For 2-Methyloxolane-3-carbaldehyde, simulations in different solvents (e.g., water, ethanol, hexane) could reveal key insights.

Polar Protic Solvents (e.g., Water): In a solvent like water, the polar carbaldehyde group and the ether oxygen of the oxolane ring would be expected to form hydrogen bonds. MD simulations could quantify the strength and lifetime of these hydrogen bonds and analyze the structure of the solvent shell around the molecule. This solvation would stabilize certain conformations over others.

Polar Aprotic Solvents (e.g., Tetrahydrofuran): In a solvent like THF, dipole-dipole interactions would dominate. Studies on hyperbranched polythiophenes in THF have demonstrated the necessity of using explicit solvent molecules in simulations to accurately capture conformational dynamics. rsc.org

Nonpolar Solvents (e.g., Hexane): In a nonpolar environment, intramolecular forces would play a more significant role in determining the preferred conformation, with minimal stabilizing interactions from the solvent.

By analyzing the simulation trajectories, properties such as the radial distribution function can be calculated to understand the structuring of the solvent around different parts of the molecule. Such simulations have been effectively used to study binary clathrates of THF, demonstrating the power of MD in understanding host-guest and solute-solvent interactions. aip.org

Table 1: Hypothetical MD Simulation Parameters for 2-Methyloxolane-3-carbaldehyde

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Force Field | GROMOS54a7 | Defines the potential energy function for interatomic interactions. |

| Solvent Models | SPC/E (for water), OPLS-AA (for hexane) | Represents the explicit solvent molecules in the simulation. |

| Box Type | Cubic | Defines the simulation cell geometry. |

| Temperature | 298 K (25 °C) | Physiological or standard condition temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration to allow for adequate sampling of conformational space. |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSRR), a subset of QSAR, is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. wikipedia.org While no specific QSAR models for 2-Methyloxolane-3-carbaldehyde are reported, the methodology provides a clear path for future investigations into its chemical behavior.

A hypothetical QSAR study on a series of derivatives of 2-Methyloxolane-3-carbaldehyde would follow these essential steps:

Dataset Creation: A series of analogues would be synthesized or defined in silico. These analogues would feature systematic variations, for example, by adding different substituent groups (e.g., -NO₂, -Cl, -OCH₃) at various positions on the oxolane ring.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. QSAR studies on other heterocyclic compounds have successfully used a wide array of descriptors. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model would be created that correlates the calculated descriptors with an experimentally measured reactivity parameter (e.g., the rate constant of a reaction).

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Key Molecular Descriptors:

The descriptors used in a QSAR model are crucial for its success. For a series of 2-Methyloxolane-3-carbaldehyde derivatives, relevant descriptors could include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms (e.g., the carbonyl carbon of the aldehyde).

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and specific molecular volume are common examples.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices that describe the branching of the molecule.

Hydrophobicity Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity and is critical for understanding solubility and interactions in biological systems.

For instance, in a study of a reaction involving nucleophilic attack on the aldehyde carbon, a QSAR model might find that reactivity increases with a more positive partial charge on the carbonyl carbon (an electronic descriptor) and decreases with bulky substituents near the reaction center (a steric descriptor). Such models are invaluable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties.

Table 2: Potential Molecular Descriptors for a QSAR Study of 2-Methyloxolane-3-carbaldehyde Derivatives

| Descriptor Class | Specific Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, susceptibility to nucleophilic/electrophilic attack. |

| Electronic | Dipole Moment | Overall molecular polarity. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobicity | LogP | Partitioning between an octanol (B41247) and water phase, indicating lipophilicity. |

| Topological | Wiener Index | Molecular branching and compactness. |

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient specific research data on "2-Methyloxolane-3-carbaldehyde" to generate the detailed article as requested. The available information focuses extensively on the related compound 2-Methyloxolane (also known as 2-Methyltetrahydrofuran or 2-MeTHF), which is a well-documented bio-based solvent.

While the tetrahydrofuran (B95107) carbaldehyde structural motif is recognized in organic synthesis, for instance in the synthesis of marine polyketides, specific studies detailing the applications of 2-Methyloxolane-3-carbaldehyde as a versatile building block, a precursor to value-added chemicals, its role in polymer science, or in the development of novel reagents and catalysts could not be located.

Therefore, constructing a thorough and scientifically accurate article that strictly adheres to the requested outline for "2-Methyloxolane-3-carbaldehyde" is not possible at this time due to the lack of specific research findings for this particular compound.

Q & A

Q. What are the standard synthetic routes for 2-Methyloxolane-3-carbaldehyde, and how can their efficiencies be systematically compared?

Methodological Answer:

- Synthetic Routes : Common methods include formylation of substituted oxolane precursors using Vilsmeier-Haack reagents (POCl3/DMF) or oxidation of alcohol intermediates. For example, analogous compounds like 2-chloroquinoline-3-carbaldehydes are synthesized via phosphorus pentachloride-mediated reactions, which could be adapted .

- Efficiency Metrics : Compare yields, reaction times, purity (via HPLC), and byproduct formation. Use kinetic studies (e.g., in situ IR monitoring) to optimize temperature (typically 0–60°C) and solvent polarity (e.g., dichloromethane vs. THF) .

Q. How should spectroscopic characterization (NMR, IR, MS) be designed to confirm the structure of 2-Methyloxolane-3-carbaldehyde?

Methodological Answer:

- NMR : Use deuterated solvents (CDCl3 or DMSO-d6) and reference TMS. Key signals include the aldehyde proton (δ 9.5–10.5 ppm) and oxolane ring protons (δ 3.5–4.5 ppm for oxygen-adjacent CH2 groups). Compare with analogous compounds like 2-Ethyloxane-4-carbaldehyde .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and oxolane C-O-C (~1100 cm⁻¹).

- MS : High-resolution ESI-MS can verify molecular weight (140.14 g/mol) and fragmentation patterns .

Q. What experimental protocols ensure the stability of 2-Methyloxolane-3-carbaldehyde during storage and handling?

Methodological Answer:

- Storage : Store under inert gas (Ar/N2) at –20°C to prevent oxidation. Use amber vials to avoid light-induced degradation.

- Handling : Monitor purity via TLC or GC-MS before use. Avoid prolonged exposure to moisture, as aldehydes are prone to hydrate formation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) guide the design of stereoselective syntheses for 2-Methyloxolane-3-carbaldehyde derivatives?

Methodological Answer:

- DFT : Calculate transition-state energies to predict regioselectivity in formylation reactions. Compare with crystallographic data (e.g., SHELX-refined structures) to validate conformers .

- MD Simulations : Simulate solvent effects on reaction pathways. For example, polar solvents may stabilize zwitterionic intermediates in Vilsmeier-Haack reactions .

Q. What strategies resolve contradictions between observed NMR data and predicted spectral profiles for 2-Methyloxolane-3-carbaldehyde?

Methodological Answer:

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of 2-Methyloxolane-3-carbaldehyde in microbial systems?

Methodological Answer:

Q. What experimental designs validate the catalytic efficiency of novel enzymes in the biodegradation of 2-Methyloxolane-3-carbaldehyde?

Methodological Answer:

- Enzyme Assays : Monitor aldehyde oxidation using NADH-dependent spectrophotometry (λ = 340 nm).

- Kinetic Parameters : Calculate and under varied pH/temperature. Use stopped-flow techniques for rapid kinetic profiling .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental dipole moments in 2-Methyloxolane-3-carbaldehyde?

Methodological Answer:

- Theoretical Models : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) with solvent corrections (PCM for DCM).

- Experimental Validation : Measure dipole moments via microwave spectroscopy or dielectric constant analysis in solution .

Q. What statistical approaches reconcile variability in biological activity data across studies using 2-Methyloxolane-3-carbaldehyde?

Methodological Answer:

- Meta-Analysis : Apply random-effects models to account for inter-study heterogeneity (e.g., differing cell lines or assay conditions).

- Sensitivity Testing : Identify outliers via Grubbs’ test and validate with dose-response replicates .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.